molecular formula C7H14ClN B083092 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 14370-45-7

Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No. B083092
CAS RN: 14370-45-7
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptanes with functional groups at each bridgehead has been achieved through radical cyclization, producing compounds including a bridgehead amine. Optimal yields are obtained under specific conditions, highlighting the precise methods required for successful synthesis (Della & Knill, 1994).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptan-2-amine derivatives has been analyzed through methods such as X-ray crystallography. These studies provide detailed insights into the compound's conformation and how it affects its chemical properties and reactions (Glass et al., 1990).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” has been used in the synthesis of a compound that acts as a selective antagonist for the chemokine receptor CXCR2 . This receptor has been linked to various types of cancer, and blocking it is seen as a potential strategy for treating metastatic cancer .

Methods of Application

The compound was created by introducing a bridge ring system into the N,N’-diarylsquaramide skeleton . The resulting compound exhibited good antagonistic activity against CXCR2 and good selectivity .

Results or Outcomes

The compound showed good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 . It also demonstrated high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), rat plasma, and human plasma .

Application in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .

Methods of Application

The compound is used in the vinylic polymerization of norbornene with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Tumor Research

Specific Scientific Field

This application falls under the field of Tumor Research .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” has been used in research related to sigma-1 and sigma-2 receptors, which are expressed in high density in a variety of tumor cell lines including neuroblastoma, glioma, melanoma, breast, prostate and lung carcinoma cell lines .

Methods of Application

The specific methods of application are not specified in the source .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Polymerization

Specific Scientific Field

This application falls under the field of Polymerization .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in the vinylic polymerization of norbornene with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .

Methods of Application

The compound is used in the transition metal-catalyzed dimerization of alkene .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Material Science

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in the synthesis of materials with specific properties .

Methods of Application

The specific methods of application are not specified in the source .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Chromatography

Specific Scientific Field

This application falls under the field of Chromatography .

Summary of the Application

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in chromatography, a laboratory technique for the separation of a mixture .

Methods of Application

The compound is used in the process of chromatography where it interacts with the substances being analyzed .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Safety And Hazards

“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931996
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS RN

65481-69-8, 39245-79-9, 14370-45-7
Record name endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14370-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bicyclo[2.2.1]heptan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DA Pitushkin, VV Burmistrov, MHA Saeef… - Russian Journal of …, 2020 - Springer
A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields …
Number of citations: 2 link.springer.com
VV Burmistrov, EV Rasskazova, VS D'yachenko… - Russian Journal of …, 2019 - Springer
To assess the effect of the lipophilicity of different parts of urea molecules on their activity as soluble epoxide hydrolase inhibitors, a series of 1,3-disubstituted ureas containing …
Number of citations: 4 link.springer.com
I Bacher, B Wu, DR Shytle… - Expert opinion on …, 2009 - Taylor & Francis
Mecamylamine (Inversine ® ), the first orally available antihypertensive agent launched in the 1950s, is rarely used today for hypertension because of its widespread ganglionic side …
Number of citations: 117 www.tandfonline.com
G Garg - 2014 - kuscholarworks.ku.edu
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a pivotal role in protein homeostasis in responses to cellular stress. Hsp90 regulates the …
Number of citations: 3 kuscholarworks.ku.edu
A Hayar, PG Guyenet - Journal of Neurophysiology, 2000 - journals.physiology.org
Moxonidine is an antihypertensive drug that lowers sympathetic vasomotor tone by stimulating either alpha2-adrenergic (α2-AR) or imidazoline I1 receptors within the rostral …
Number of citations: 22 journals.physiology.org

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